2,5-dichloro-8-methoxyquinoline chemical and physical properties
2,5-dichloro-8-methoxyquinoline chemical and physical properties
2,5-Dichloro-8-methoxyquinoline: A Comprehensive Guide to Chemical Properties, Regioselective Reactivity, and Applications in Drug Discovery
Executive Summary
In the realm of medicinal chemistry and advanced organic synthesis, the quinoline scaffold represents a privileged pharmacophore. Specifically, 2,5-dichloro-8-methoxyquinoline (CAS: 74668-75-0) serves as a highly versatile, bifunctional building block[1]. As application scientists, we leverage the inherent electronic asymmetry of this molecule to achieve orthogonal functionalization without the need for cumbersome protecting group strategies. This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its regioselective reactivity, and field-proven protocols for its application in drug development.
Physicochemical Profiling & Structural Data
Understanding the baseline physical and chemical properties of 2,5-dichloro-8-methoxyquinoline is critical for predicting its behavior in both synthetic workflows and biological systems. The dual halogenation dictates its solubility profile and melting point, while the methoxy group introduces a hydrogen-bond acceptor capable of influencing partition coefficients (LogP).
| Property | Value |
| Chemical Name | 2,5-Dichloro-8-methoxyquinoline |
| CAS Number | 74668-75-0 |
| Molecular Formula | C10H7Cl2NO |
| Molecular Weight | 228.07 g/mol |
| SMILES | COc1ccc(Cl)c2ccc(Cl)nc12 |
| InChIKey | FNSRFUPQRRYRLA-UHFFFAOYSA-N |
| Reactivity Profile | Orthogonal (SNAr at C-2; Cross-coupling at C-5) |
| Physical State | Pale yellow to brown solid (typical for halogenated quinolines) |
Structural and Electronic Properties: The Causality of Reactivity
The synthetic utility of 2,5-dichloro-8-methoxyquinoline stems directly from its electronic distribution, which creates distinct zones of reactivity.
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The C-2 Position (Nucleophilic Aromatic Substitution - SNAr): The nitrogen atom in the quinoline ring acts as a powerful electron sink. When a nucleophile attacks the C-2 position, the resulting negative charge in the transition state (the Meisenheimer complex) is stabilized by delocalization directly onto the electronegative nitrogen atom. This dramatically lowers the activation energy for the displacement of the C-2 chlorine, allowing SNAr reactions to proceed under relatively mild conditions[2].
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The C-5 Position (Transition-Metal Catalysis): The chlorine at C-5 is situated on the carbocyclic ring. It lacks the direct resonance stabilization provided by the heteroatom, rendering it largely inert to SNAr under standard conditions. However, this C-Cl bond is highly susceptible to oxidative addition by low-valent transition metals (e.g., Palladium or Nickel), making it an ideal site for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.
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The C-8 Methoxy Group (Sterics and Chelation): The methoxy group provides steric shielding to the lower hemisphere of the molecule and acts as an electron-donating group via resonance. More importantly, it serves as a masked hydroxyl group. Upon ether cleavage, it yields an 8-hydroxyquinoline derivative—a potent bidentate metal chelator utilized extensively in antimicrobial and anticancer drug design[3].
Experimental Protocols: Self-Validating Synthetic Workflows
To ensure reproducibility, the following protocols are designed as self-validating systems, where each step provides immediate visual or chromatographic feedback to the bench scientist.
Protocol A: Regioselective Amination at C-2 via SNAr
This protocol details the synthesis of 5-chloro-8-methoxy-2-aminoquinoline derivatives, a common precursor in drug discovery[2].
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Reaction Setup: In an oven-dried Schlenk flask under inert atmosphere (N2), dissolve 1.0 equivalent of 2,5-dichloro-8-methoxyquinoline in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration).
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Reagent Addition: Add 1.5 equivalents of the desired primary or secondary amine, followed by 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the generated HCl.
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Thermal Activation: Heat the reaction mixture to 80–100 °C. Causality: While the C-2 position is activated, the steric bulk of the C-8 methoxy group and the incoming amine often requires thermal energy to overcome the activation barrier of the Meisenheimer intermediate.
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Validation & Monitoring: Monitor via TLC (Hexanes:EtOAc, 3:1). The self-validating feedback is the distinct shift in Rf value: the displacement of the non-polar chlorine with a polar amine significantly increases the polarity of the product, causing it to elute slower than the starting material.
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Workup: Quench the reaction with water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with a 5% aqueous LiCl solution or brine (3x). Causality: The brine wash is not merely customary; it increases the ionic strength of the aqueous layer, driving the moderately polar quinoline product into the organic phase while effectively partitioning the highly polar DMF and excess aliphatic amine into the aqueous waste.
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Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography.
Protocol B: Ether Cleavage to Yield 8-Hydroxyquinoline Derivatives
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Reaction Setup: Dissolve the 2,5-disubstituted-8-methoxyquinoline in anhydrous Dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.
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Demethylation: Dropwise add 3.0 equivalents of Boron Tribromide (BBr3) solution (1.0 M in DCM). Causality: BBr3 is a strong Lewis acid that coordinates to the methoxy oxygen. The bromide ion then attacks the less sterically hindered methyl group via an SN2 mechanism, cleaving the ether bond to form a boron-phenoxide intermediate.
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Warming & Quenching: Allow the reaction to slowly warm to room temperature overnight. Carefully quench with saturated aqueous NaHCO3 at 0 °C to hydrolyze the boron complex and neutralize the generated HBr.
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Isolation: Extract with DCM, dry, and concentrate to yield the active 8-hydroxyquinoline pharmacophore[3].
Biological Relevance & Pharmacological Signaling
Derivatives synthesized from 2,5-dichloro-8-methoxyquinoline are frequently evaluated as broad-spectrum anti-infective and antimycobacterial agents[3]. Once the 8-methoxy group is deprotected to a hydroxyl group, the molecule gains the ability to cross cell membranes lipophilically and subsequently undergo bidentate chelation with intracellular metal ions (Cu2+, Zn2+, Fe2+). This chelation disrupts critical metalloenzymes (such as RNA polymerase in pathogens) and can induce localized Reactive Oxygen Species (ROS) generation via Fenton-like reactions, ultimately leading to targeted cell death.
Visualizations
Fig 1: Orthogonal synthetic workflow for 2,5-dichloro-8-methoxyquinoline functionalization.
Fig 2: Pharmacological signaling and metalloenzyme inhibition via bidentate metal chelation.
References
- Molport. "2,5-dichloro-8-methoxyquinoline | 74668-75-0".
- Benchchem. "5-Chloro-8-methoxyquinolin-2-amine | 1342459-69-1 Synthesis".
- ResearchGate. "Ring-substituted 8-hydroxyquinoline-2-carboxanilides as potential antimycobacterial agents".
- Targets in Heterocyclic Systems. "Chemistry and Properties of Quinolines".
